molecular formula C8H8F3NO2S B6322038 4-(Trifluoromethylsulfonyl)benzylamine CAS No. 771473-17-7

4-(Trifluoromethylsulfonyl)benzylamine

Cat. No.: B6322038
CAS No.: 771473-17-7
M. Wt: 239.22 g/mol
InChI Key: GRPGALVEJMLHAT-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)benzylamine is an organic compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylsulfonyl)benzylamine typically involves the reaction of 4-(Trifluoromethyl)benzylamine with sulfonyl chloride derivatives under controlled conditions. One common method includes the use of trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

4-(Trifluoromethylsulfonyl)benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethylsulfonyl)benzylamine is unique due to the presence of the trifluoromethylsulfonyl group, which imparts specific chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it valuable in various research and industrial applications .

Properties

IUPAC Name

[4-(trifluoromethylsulfonyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPGALVEJMLHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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